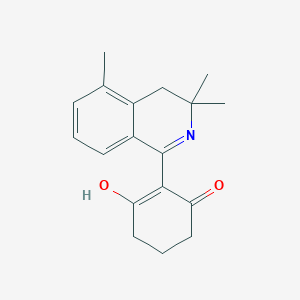![molecular formula C17H16F2N2 B11525903 N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine](/img/structure/B11525903.png)
N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine typically involves the reaction of 3,4-difluoroaniline with 3,3-dimethyl-3,4-dihydroisoquinoline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine
- 3,4-difluoroaniline derivatives
- Dihydroisoquinoline derivatives
Uniqueness
This compound stands out due to its unique combination of a difluorophenyl group and a dihydroisoquinolinylidene moiety
Properties
Molecular Formula |
C17H16F2N2 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C17H16F2N2/c1-17(2)10-11-5-3-4-6-13(11)16(21-17)20-12-7-8-14(18)15(19)9-12/h3-9H,10H2,1-2H3,(H,20,21) |
InChI Key |
UIOFNRJCXIGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(5-bromothiophen-2-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11525823.png)
![3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid](/img/structure/B11525828.png)
![5-(2-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525830.png)
![4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11525838.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11525843.png)
![N-(2-chloroethyl)-2-[(diphenylphosphoryl)methyl]aniline](/img/structure/B11525845.png)
![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11525850.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11525857.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11525864.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11525869.png)
![Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester](/img/structure/B11525876.png)
![ethyl 2-[({[(2E)-3-(furan-2-yl)prop-2-enoyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11525887.png)
![2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(4-methylphenyl)ethanone](/img/structure/B11525906.png)
